molecular formula C8H7NO3S B032533 S-(4-nitrophenyl) ethanethioate CAS No. 15119-62-7

S-(4-nitrophenyl) ethanethioate

Cat. No.: B032533
CAS No.: 15119-62-7
M. Wt: 197.21 g/mol
InChI Key: QCGPFSMQZNLBCA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: S-(4-nitrophenyl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

S-(4-nitrophenyl) ethanethioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create novel compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: S-(4-nitrophenyl) ethanethioate is unique due to its specific structure and reactivity, which allows it to participate in a variety of chemical reactions and applications. Its ability to stabilize nitric oxide and facilitate S-transnitrosation reactions sets it apart from other similar compounds.

Biological Activity

S-(4-nitrophenyl) ethanethioate, also known as S-(p-nitrophenyl) thioacetate, is a synthetic organosulfur compound with the molecular formula C₈H₇NO₃S and a CAS number of 15119-62-7. This compound has garnered interest in the fields of organic chemistry and pharmacology due to its unique structural features, including a thioester functional group and a nitro-substituted phenyl ring. This article delves into the biological activities associated with this compound, highlighting its enzymatic interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thioester linkage, where a sulfur atom is bonded to an acyl group derived from ethanethioic acid and a 4-nitrophenyl group. The presence of the nitro group enhances its electrophilicity, which may facilitate interactions with various biological molecules. Its structure allows it to act as both an inhibitor and substrate in enzymatic reactions, making it a subject of interest for drug metabolism and detoxification studies.

Enzymatic Interactions

Research indicates that this compound can serve as a substrate for several enzymes, particularly esterases and amidases. These enzymes play critical roles in drug metabolism, where they catalyze the hydrolysis of ester bonds in various compounds. The hydrolysis rate of this compound can be influenced by factors such as pH, solvent polarity, and temperature.

Table 1: Comparison of Hydrolysis Rates

CompoundHydrolysis Rate (k₁)pH DependenceSolvent Polarity Influence
This compoundVariableSignificantModerate
4-Nitrophenyl acetateHigherModerateLow
S-(2-nitrophenyl) ethanethioateLowerLowHigh

Biological Activity

The biological activity of this compound extends beyond enzymatic interactions. Studies suggest that compounds with similar structures may possess antimicrobial properties due to their ability to disrupt cellular functions. The nitro group in this compound is particularly noteworthy as it can participate in redox reactions, potentially leading to reactive nitrogen species (RNS) generation that affects cellular signaling pathways.

Case Studies

  • Antimicrobial Potential : A study investigated the antimicrobial efficacy of various thioester derivatives, including this compound. Results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Enzyme Inhibition : Another research effort focused on the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The compound demonstrated competitive inhibition characteristics, which could have implications for treating conditions related to cholinergic dysfunctions .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • S-transnitrosation Reactions : This process involves the exchange of nitric oxide (NO) for hydrogen between sulfur atoms, which is pH-dependent and can influence NO signaling within biological systems.
  • Electrophilic Interactions : The electrophilic nature of the nitro group allows this compound to react with nucleophiles present in biological systems, potentially leading to modifications of biomolecules such as proteins and nucleic acids .

Properties

IUPAC Name

S-(4-nitrophenyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGPFSMQZNLBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164729
Record name 4-Nitrophenylthiol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15119-62-7
Record name Ethanethioic acid, S-(4-nitrophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15119-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenylthiol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015119627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenylthiol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 5 ml (69.95 mmol) of thiolacetic acid and 12 ml of triethyl amine in 75 ml of toluene was added dropwise 7.5 g (34.71 mmol) of 4-nitrobenzyl bromide in 100 ml of 1:2 THF/Toluene for 4 hours. The mixture was continuously stirred overnight, evaporated and crystallized with EtAc/Toluene/Hexane to afford 7.1 g (96%) of the title compound. 1H NMR (CDCl3) 8.13 (ddd, 2H, J=2.5, 4.5, 9.3 Hz), 7.44 (ddd, 2H, J=2.5, 4.5, 9.3 Hz), 4.14 (s, 2H), 2.35 (S, 3H); 13C NMR 194.53, 145.73, 129.91, 124.07, 32.93, 30.50; MS M+234.34 (M+Na).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
THF Toluene
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
96%

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